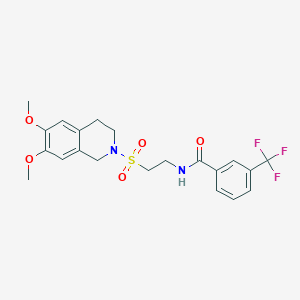
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group and a sulfonamide moiety attached to a benzamide framework. The presence of the 6,7-dimethoxy-3,4-dihydroisoquinoline core is significant for its biological activity. The molecular formula is C19H22F3N2O4S, with a molecular weight of approximately 426.45 g/mol.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₃N₂O₄S |
| Molecular Weight | 426.45 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that this compound exhibits orexin receptor antagonism , which plays a crucial role in various physiological processes such as sleep regulation and appetite control. Orexin receptors are implicated in the modulation of wakefulness and energy homeostasis, making this compound a potential candidate for treating sleep disorders and metabolic diseases.
Pharmacological Effects
- Sleep Regulation : The orexin receptor antagonism suggests potential applications in managing conditions like insomnia or obesity by influencing sleep patterns and appetite.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, although specific data on this compound's antifungal efficacy remains limited .
- Cell Viability Protection : Some studies have indicated that related compounds exhibit protective effects against cellular stress, particularly in pancreatic β-cells, which is critical for diabetes management .
Case Studies
- Orexin Receptor Studies : A study utilizing radiolabeled ligand binding assays demonstrated that this compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This binding influences downstream signaling pathways associated with physiological responses such as appetite regulation and sleep-wake cycles.
- Antifungal Testing : In vitro studies conducted on similar benzamide derivatives have shown promising antifungal activity against various pathogenic fungi at concentrations around 50 μg/ml . While specific data for this compound is not available, it suggests the potential for further exploration in antifungal applications.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-6-8-26(13-16(14)12-19(18)31-2)32(28,29)9-7-25-20(27)15-4-3-5-17(10-15)21(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHYHPQAYZODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














